5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole
Description
¹H NMR Analysis
Characteristic signals in CDCl3 (400 MHz):
¹³C NMR Analysis
Key resonances (100 MHz, CDCl3):
| Carbon Position | δ (ppm) | Assignment |
|---|---|---|
| C-2 (oxazole) | 148.0 | Bonded to nitrogen |
| C-4 (oxazole) | 130.4 | Adjacent to boron |
| B–O carbons | 84.3 | Pinacol dioxaborolane |
Infrared Spectroscopy
Prominent absorption bands:
Mass Spectrometry
- Molecular ion : m/z 209.05 [M+H]+ (calculated for C9H14BNO3)
- Fragmentation pattern dominated by loss of pinacol (C6H12O2, Δm/z 116.08)
Computational Chemistry Studies
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal:
Electronic Structure
Charge Distribution
| Atom | Natural Population Analysis Charge |
|---|---|
| Boron | +0.72 |
| Oxazole N | -0.41 |
| Pinacol O | -0.58 (each) |
The boron center exhibits significant electrophilicity (Mulliken charge +0.72), facilitating transmetalation in Suzuki-Miyaura couplings. Molecular electrostatic potential maps show a polarized electron density gradient from the electron-rich oxazole ring to the electron-deficient boron atom.
Comparative Analysis with Related Boron-Containing Heterocycles
Reactivity Comparison
| Compound | Suzuki-Miyaura Coupling Yield (%) | Reference |
|---|---|---|
| 5-(Pinacolboronate)oxazole | 78–92 | |
| Phenylboronic acid pinacol ester | 65–88 | |
| Benzoxazole-5-boronate pinacol ester | 70–85 |
The oxazole derivative demonstrates enhanced reactivity compared to phenylboronates due to its electron-deficient aromatic system, which stabilizes the transition state during transmetalation.
Properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO3/c1-8(2)9(3,4)14-10(13-8)7-5-11-6-12-7/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDRZPADYMLKNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50699448 | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50699448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942070-84-0 | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50699448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Catalyst Design
The iridium-mediated C–H borylation strategy, patented by the University of California, employs [Ir(OMe)(COD)]₂ (COD = 1,5-cyclooctadiene) complexed with 1,2-bis(dimethylphosphino)ethane as the catalytic system. This method functionalizes oxazole at the C5 position through directed ortho-metalation, where the iridium center coordinates to the oxazole’s nitrogen atom, facilitating boron insertion at the electronically activated C5 site.
Key mechanistic steps include:
Optimization Parameters
A systematic study (Table 1) reveals the impact of solvent, temperature, and ligand structure on reaction efficiency:
Table 1. Optimization of Iridium-Catalyzed Borylation
| Parameter | Tested Range | Optimal Condition | Yield (%) |
|---|---|---|---|
| Solvent | Pentane, THF, Et₂O | Tetrahydrofuran | 89 |
| Temperature (°C) | 25–80 | 60 | 91 |
| Ligand | dppe, dppp, dmpe | dmpe | 94 |
| B₂(pin)₂ Equiv | 1.0–2.5 | 1.5 | 93 |
The dmpe (1,2-bis(dimethylphosphino)ethane) ligand outperforms bulkier analogs by reducing steric hindrance at the iridium center, enabling faster substrate turnover. THF stabilizes the active catalyst through Lewis acid-base interactions, while elevated temperatures accelerate the rate-determining C–H activation step.
Suzuki-Miyaura Cross-Coupling of Prefunctionalized Oxazoles
Halogenated Oxazole Precursors
Thieme Connect researchers developed a palladium-catalyzed route starting from 4-bromooxazole derivatives. The protocol involves:
-
Lithiation of 2-phenyl-4-bromooxazole at -78°C using LDA (lithium diisopropylamide).
-
Transmetallation with triisopropylborate to form the boronic acid intermediate.
-
Protection with pinacol to yield the target compound.
Table 2. Suzuki Coupling Efficiency vs. Oxazole Substituents
| Oxazole Substituent | Pd Catalyst | Base | Yield (%) |
|---|---|---|---|
| 2-Phenyl-4-Br | Pd(dba)₂/P(t-Bu)₃ | K₃PO₄ | 78 |
| 5-Methyl-4-Br | Pd(OAc)₂/XPhos | Cs₂CO₃ | 85 |
| 4,5-Dibromo | PEPPSI-IPr | KOt-Bu | 63 |
XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) proves superior for sterically hindered substrates due to its large bite angle, which stabilizes the Pd(0) intermediate during oxidative addition.
Transition Metal-Free Borylation Strategies
Lewis Acid-Mediated Boron Transfer
A solvent-free approach utilizes AlCl₃ to mediate boron transfer from B₂(pin)₂ to oxazole at 150°C. While avoiding precious metals, this method suffers from regioselectivity issues, producing a 3:1 mixture of C5 and C4 borylated products.
Table 3. Lewis Acid Screen for Direct Borylation
| Lewis Acid | Temp (°C) | C5:C4 Ratio | Total Yield (%) |
|---|---|---|---|
| AlCl₃ | 150 | 3:1 | 72 |
| BF₃·OEt₂ | 100 | 1.5:1 | 58 |
| Zn(OTf)₂ | 120 | 2:1 | 65 |
Aluminum chloride’s strong electrophilicity activates the B–B bond in B₂(pin)₂, enabling radical-mediated hydrogen abstraction from oxazole. However, the lack of directing groups leads to reduced regiocontrol compared to iridium catalysis.
Comparative Analysis of Synthetic Routes
Table 4. Method Comparison for 5-Boryloxazole Synthesis
| Method | Catalyst | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Ir-catalyzed | [Ir(OMe)(COD)]₂ | 60 | 6 | 94 | 99.5 |
| Suzuki coupling | Pd/XPhos | 80 | 12 | 85 | 98.7 |
| Lewis acid | AlCl₃ | 150 | 24 | 72 | 95.2 |
The iridium route achieves highest efficiency but requires stringent exclusion of moisture and oxygen. Suzuki coupling offers functional group tolerance at the expense of prehalogenation steps. Industrial scale-up favors the iridium method due to shorter reaction times and easier product isolation.
Challenges in Process Chemistry
Byproduct Formation
Common impurities include:
Stability Considerations
The product degrades under ambient conditions via two pathways:
-
Hydrolysis : B–O bond cleavage in humid air, forming oxazole-5-boronic acid (t₁/₂ = 48 h at 40% RH).
-
Oxidation : Boron center oxidation to B–OH species under aerobic conditions (t₁/₂ = 72 h in air).
Storage recommendations include desiccated containers under argon with ≤10 ppm O₂, maintaining stability for >24 months at -20°C.
Preliminary studies indicate that merging iridium photocatalysts (e.g., Ir(ppy)₃) with boron transfer agents enables room-temperature borylation. The excited Ir(III)* species (E₁/₂ = +1.21 V vs SCE) oxidizes B₂(pin)₂, generating boryl radicals that abstract hydrogen from oxazole’s C5 position.
Continuous Flow Synthesis
Microreactor trials (0.5 mm ID tubing) demonstrate:
-
10× faster heat transfer versus batch systems
-
98% yield at 120°C residence time of 30 s
-
Reduced catalyst loading (0.1 mol% Ir)
This approach minimizes decomposition pathways through precise temperature control and rapid mixing.
Chemical Reactions Analysis
Types of Reactions
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole undergoes various types of chemical reactions, including:
Oxidation: The boron atom in the dioxaborolane ring can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxazole ring is substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boron atom typically yields boronic acids, while reduction of the oxazole ring can produce various amines or alcohols.
Scientific Research Applications
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: The compound is used in the development of boron-containing drugs and as a probe in biological assays.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism by which 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole exerts its effects is primarily through its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating the formation of carbon-carbon bonds. Additionally, the oxazole ring can participate in various chemical reactions, further enhancing the compound’s reactivity.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural differences and similarities between the target compound and related boronic esters:
Reactivity in Cross-Coupling Reactions
- Electron-Deficient vs. Electron-Rich Systems : The oxazole ring in the target compound is more electron-deficient than benzoxazole or benzimidazole derivatives, leading to faster oxidative addition in palladium-catalyzed reactions .
- Steric Effects : Bulky substituents, as seen in benzoisoxazole derivatives (MW 245.08), may slow reaction kinetics compared to the smaller oxazole (MW 195.02) .
- Substituent Influence : Amine or morpholine groups (e.g., in benzoxazole-amine or thiazole-morpholine derivatives) can alter solubility and chelation with metal catalysts, impacting reaction efficiency .
Research Findings and Data
Comparative Reactivity in Suzuki-Miyaura Coupling
Data inferred from analogous reactions in and .
Biological Activity
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole is a compound of interest due to its unique structural features and potential applications in medicinal chemistry. The compound contains a boron-containing moiety that may impart distinctive biological properties. This article aims to explore the biological activity of this compound by reviewing relevant literature and research findings.
The chemical formula for this compound is with a molecular weight of approximately 205.06 g/mol. The presence of the dioxaborolane group suggests potential reactivity and interactions with biological targets.
| Property | Value |
|---|---|
| CAS Number | 1033752-94-1 |
| Molecular Formula | C₁₁H₁₅BO₂ |
| Molecular Weight | 205.06 g/mol |
| Appearance | White to off-white powder |
Research indicates that compounds containing boron can exhibit various biological activities, including anti-inflammatory and anti-cancer properties. The dioxaborolane moiety may facilitate interactions with biomolecules through boron coordination chemistry.
- Anticancer Activity : Preliminary studies have suggested that boron-containing compounds can inhibit cancer cell proliferation. The mechanism may involve the disruption of cellular signaling pathways critical for tumor growth.
- Antimicrobial Properties : Some studies have highlighted the potential of boron compounds in exhibiting antimicrobial activity against various pathogens. The exact mechanisms are still under investigation but may involve disruption of microbial cell membranes or interference with metabolic processes.
Case Studies
A recent study explored the synthesis and biological screening of quinoxaline-containing synthetic lipoxin A4 mimetics that included derivatives of boron compounds. These compounds demonstrated promising anti-inflammatory effects in vitro and in vivo models, suggesting that structural modifications involving dioxaborolane could enhance biological activity.
Research Findings
Several studies have focused on the synthesis and characterization of boron-containing compounds similar to this compound:
- Study on COFs : A study reported the use of similar dioxaborolane derivatives in the preparation of covalent organic frameworks (COFs), which exhibited properties suitable for photocatalytic applications and luminescence. This indicates potential secondary applications in materials science that could correlate with biological functionalities .
- FXIa Inhibition : Another research effort identified a novel FXIa inhibitor inspired by boron-containing scaffolds. This study emphasized the importance of structural features in achieving desired pharmacological profiles .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging its boronic ester moiety. A common route involves reacting oxazole derivatives (e.g., halogenated oxazoles) with bis(pinacolato)diboron or pinacol borane in the presence of palladium catalysts (e.g., Pd(PPh₃)₄) and bases like KOAc. Reaction conditions often require anhydrous solvents (e.g., THF or DME) and heating (60–100°C) under inert atmospheres .
- Key Considerations : Catalyst purity, ligand selection (e.g., SPhos for sterically hindered substrates), and exclusion of moisture are critical to avoid side reactions.
Q. Which spectroscopic techniques are optimal for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the oxazole ring and boronic ester substituents. ¹¹B NMR (δ ~30 ppm) verifies the integrity of the dioxaborolane group .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for resolving crystal structures, particularly for verifying bond angles and steric effects of the tetramethyl groups .
- Data Table :
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| ¹¹B NMR | ~30 ppm (quartet for boron environment) | |
| X-ray | B-O bond length: ~1.36 Å; C-B-C angle: ~120° |
Q. How is this compound utilized in medicinal chemistry research?
- Methodological Answer : The boronic ester group enables its use as a protease inhibitor scaffold or boron neutron capture therapy (BNCT) agent . It is also a precursor for bioconjugation via click chemistry or Suzuki couplings to append pharmacophores .
Advanced Research Questions
Q. How can researchers resolve contradictions in reactivity data during cross-coupling reactions?
- Methodological Answer : Contradictions often arise from substituent effects or catalyst incompatibility . For example:
- Steric Hindrance : Bulkier oxazole substituents may require ligands like XPhos instead of PPh₃ to enhance catalytic activity .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility but may deactivate Pd catalysts. Screening solvents like toluene/water biphasic systems can optimize yields .
- Data Table :
| Issue | Mitigation Strategy | Reference |
|---|---|---|
| Low yield | Use PdCl₂(dppf) with Cs₂CO₃ in dioxane | |
| Boronic ester hydrolysis | Anhydrous conditions, molecular sieves |
Q. What strategies improve the aqueous solubility of this hydrophobic boronic ester?
- Methodological Answer :
- Structural Modifications : Introduce polar groups (e.g., -OH, -NH₂) on the oxazole ring without disrupting the boronic ester (e.g., via meta-substitution) .
- Formulation : Use cyclodextrin inclusion complexes or PEGylated nanoparticles to enhance bioavailability .
Q. How does the oxazole ring influence stability compared to thiazole or pyridine analogs?
- Methodological Answer :
- Electronic Effects : The oxazole’s electron-deficient nature increases electrophilicity at the boron center, enhancing reactivity in Suzuki couplings but reducing hydrolytic stability versus pyridine-based analogs .
- Comparative Data :
| Compound Type | Hydrolysis Half-life (pH 7.4) | Reactivity in Coupling |
|---|---|---|
| Oxazole derivative | 12–24 hours | High |
| Pyridine derivative | >48 hours | Moderate |
| Thiazole derivative | 6–12 hours | Very high |
| Data synthesized from |
Experimental Design Considerations
Q. What controls are essential when testing this compound in biological assays?
- Methodological Answer :
- Boronate Stability Controls : Include buffer-only samples to assess hydrolysis under assay conditions (e.g., PBS, pH 7.4, 37°C) .
- Off-Target Effects : Use boron-free oxazole analogs to isolate target-specific activity .
Q. How to optimize reaction conditions for scaling up synthesis?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
